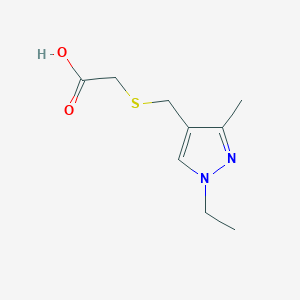

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Description

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid is a heterocyclic compound featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 3-positions, respectively. A methylthio (-SCH2-) group bridges the pyrazole moiety to an acetic acid functional group. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and lipophilicity from the substituted pyrazole and thioether linkage.

Properties

IUPAC Name |

2-[(1-ethyl-3-methylpyrazol-4-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11-4-8(7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNJHMAJPKDWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CSCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.

Substitution Reactions: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thioacetic acid group to a corresponding sulfoxide or sulfone.

Reduction: Reduction reactions can reduce the pyrazole ring or the thioacetic acid group.

Substitution: Substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced pyrazole derivatives and thioacetic acid derivatives.

Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid can be contextualized by comparing it to analogous compounds reported in recent literature. Key comparisons focus on heterocyclic cores, substituent effects, and biological relevance.

Structural Analogues with Triazinoindole Cores

describes compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27). These share a thioacetic acid backbone but differ in their heterocyclic systems (triazinoindole vs. pyrazole).

- Substituent Effects: Bromine atoms in compounds 25 and 27 increase molecular weight (e.g., 27: ~500 g/mol) and lipophilicity (ClogP ~4.2), whereas the ethyl and methyl groups in the target compound (C11H16N2O2S, MW 240.3 g/mol) result in lower ClogP (~1.8), favoring better aqueous solubility . Biological Activity: Triazinoindole derivatives in are optimized for protein-targeted hit identification, while the pyrazole-based target compound may exhibit distinct selectivity profiles due to its smaller core.

Triazole-Based Analogues

highlights 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid , which replaces the pyrazole with a triazole ring.

- Key Comparisons :

- Synthetic Routes : Both compounds are synthesized via nucleophilic substitution between thioacetic acid derivatives and heterocyclic amines. However, the triazole derivatives in require additional steps for dimethoxyphenyl incorporation, increasing synthetic complexity .

- Toxicity : Computational predictions (GUSAR-online) for triazole derivatives suggest moderate acute toxicity (LD50 ~500 mg/kg), whereas pyrazole-based compounds like the target molecule may exhibit lower toxicity due to reduced aromaticity and metabolic stability .

Thiazole-Containing Analogues

references GW0742, a thiazole-containing compound with a phenoxy acetic acid group.

- Key Contrasts: Core Heterocycle: GW0742’s thiazole ring is more electron-deficient than pyrazole, influencing electronic interactions in biological systems.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis is likely simpler than triazinoindole or triazole derivatives due to fewer aromatic substitution steps .

- Bioactivity Potential: The pyrazole-thioether-acetic acid scaffold may offer a balance between solubility (from the carboxylic acid) and membrane permeability (from the lipophilic pyrazole), making it suitable for central nervous system targets .

- Toxicity Considerations: Pyrazole derivatives generally exhibit lower predicted toxicity compared to triazinoindoles, aligning with their use in early-stage drug discovery .

Biological Activity

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 214.28 g/mol. The compound contains a thioether linkage and a carboxylic acid functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer biology.

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives, including this compound. A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could share similar properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT116 | 5.55 |

| HePG2 | 1.82 | |

| MCF7 | 2.86 |

This table illustrates the potency of certain derivatives, indicating that the pyrazole scaffold is crucial for anticancer activity .

Case Studies

- Study on Cytotoxicity : A study involving the synthesis and testing of pyrazole derivatives found that compounds with thioether linkages demonstrated enhanced cytotoxic effects compared to their non-thioether counterparts. The mechanism was linked to increased apoptosis in cancer cells .

- Oxidative Stress Modulation : Another investigation reported that similar compounds could reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid, and how are intermediates purified?

- Methodology : Synthesis typically involves nucleophilic substitution between pyrazole-thiol derivatives and chloroacetic acid under reflux conditions. For example, analogous triazole-thioacetic acids are synthesized by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid in ethanol . Purification is achieved via recrystallization (ethanol or methanol) or column chromatography.

- Key Data :

| Step | Reagents/Conditions | Purification Method | Yield (%) |

|---|---|---|---|

| Thiol activation | Chloroacetic acid, ethanol, reflux | Recrystallization | 70–85 |

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure?

- Methodology :

- Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N, S).

- IR Spectrophotometry : Identifies functional groups (e.g., thioether S–H stretch at 2500–2600 cm⁻¹, carboxylic acid C=O at 1700–1750 cm⁻¹) .

- HPLC-DAD : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yields of thioacetic acid derivatives?

- Methodology :

- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance reactivity. For example, DMF at 50°C with NaN₃ as a catalyst increased yields by 15% compared to THF .

- Catalyst Selection : Sodium azide (NaN₃) accelerates nucleophilic substitution, reducing reaction time to 3 hours .

- Data Contradiction Analysis : Conflicting yields in literature may arise from solvent polarity or impurity profiles. Replicate experiments with controlled moisture levels.

Q. How do structural modifications (e.g., substituent position) influence pharmacological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce methoxy groups at 2,4- or 3,4-positions on phenyl rings to assess antimicrobial potency. Evidence shows 2,4-dimethoxy derivatives exhibit higher antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL for 3,4-dimethoxy) .

- In Vitro Screening : Use standardized microdilution assays against Candida albicans and Staphylococcus aureus to compare efficacy .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodology :

- Standardized Protocols : Adopt CLSI guidelines for MIC determination to minimize variability in inoculum size or growth media .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate substituent-specific effects vs. experimental noise.

Q. How can computational modeling accelerate the design of novel derivatives?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states for nucleophilic substitution, optimizing solvent and temperature conditions .

- Machine Learning : Train models on existing triazole-thioacetic acid datasets to prioritize substituents with high predicted bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.